molecular formula C20H21ClF3N5O B2373078 4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-N-[(dimethylamino)methylene]benzenecarboxamide CAS No. 1164512-96-2

4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-N-[(dimethylamino)methylene]benzenecarboxamide

Cat. No.: B2373078
CAS No.: 1164512-96-2
M. Wt: 439.87
InChI Key: ZFTKQQUAKRUOJH-LGJNPRDNSA-N
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Description

4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-N-[(dimethylamino)methylene]benzenecarboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a chloropyridinyl group and a trifluoromethyl group, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-N-[(dimethylamino)methylene]benzenecarboxamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step often involves the preparation of a piperazine derivative. This can be achieved by reacting piperazine with 3-chloro-5-(trifluoromethyl)-2-pyridine under controlled conditions.

    Coupling Reaction: The piperazine intermediate is then coupled with a benzenecarboxamide derivative. This step usually requires a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

    Final Modification:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

Medically, this compound is of interest due to its potential pharmacological properties. It may exhibit activity against certain diseases, making it a candidate for drug development and therapeutic applications.

Industry

In the industrial sector, the compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-N-[(dimethylamino)methylene]benzenecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-N-[(dimethylamino)methylene]benzenecarboxamide
  • **4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-N-[(methylamino)methylene]benzenecarboxamide

Properties

IUPAC Name

4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-(dimethylaminomethylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClF3N5O/c1-27(2)13-26-19(30)14-3-5-16(6-4-14)28-7-9-29(10-8-28)18-17(21)11-15(12-25-18)20(22,23)24/h3-6,11-13H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTKQQUAKRUOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClF3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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